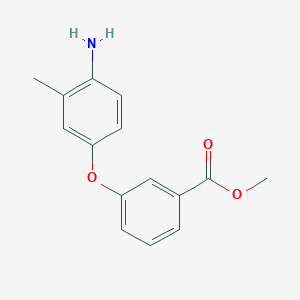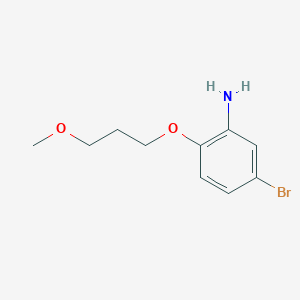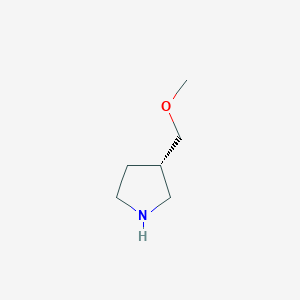
3-Methyl-l-tyrosine
描述
3-Methyl-L-tyrosine is a derivative of the amino acid tyrosine . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder and is slightly soluble in methanol and insoluble in chloroform .
Molecular Structure Analysis
The molecular structure of 3-Methyl-L-tyrosine consists of a benzene ring with a hydroxyl group and a methyl group attached, along with an amino acid chain . The exact 3D structure can be found in databases like ChemSpider .Chemical Reactions Analysis
3-Methyl-L-tyrosine is involved in enzymatic reactions. For instance, it has been reported that SfmD, a heme-dependent enzyme, utilizes dioxygen and ascorbate for a single-oxygen insertion into 3-methyl-L-tyrosine .Physical And Chemical Properties Analysis
3-Methyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 195.22 g/mol and a molecular formula of C10H13NO3 . It is very slightly soluble in methanol and insoluble in chloroform .科学研究应用
Tumor Imaging and Diagnostic Evaluation
PET Radiotracer for Tumor Imaging : 3-Methyl-l-tyrosine derivatives, specifically l-3-18F-α-methyl tyrosine (18F-FAMT), have been developed as PET radiotracers for tumor imaging. Clinical studies have shown their effectiveness in predicting prognosis and differentiating malignant tumors from benign lesions. These derivatives exhibit high cancer specificity, especially in peripheral organs, compared to other amino acid PET tracers and 18F-FDG. Their uptake is strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), a system highly upregulated in cancers (Wiriyasermkul et al., 2012).
Clinical Applications in Brain Tumors : 3-Iodo-alpha-methyl-L-tyrosine (IMT) is another derivative that has shown significant uptake in brain tumors. It is particularly valuable for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. The uptake mechanisms and its clinical applications in this context have been a subject of research, demonstrating its potential in nuclear medicine (Langen et al., 2002).
Research in Amino Acid Transport and Cell Biology
Transport Mechanisms in Cancer Cells : Studies on specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 have explained its specificity to malignant tumors in imaging. These studies have established the compound as a LAT1-specific molecular probe, which is crucial for monitoring the expression of potential tumor biomarkers. This research aids in understanding the cellular uptake mechanisms in cancer cells (Wei et al., 2016).
Applications in Dopamine Biochemistry : Radiofluorinated L-m-Tyrosines, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), have been compared with other analogs for their kinetic and biochemical behaviors in monkeys and rodents. These compounds are significant for studying dopaminergic mechanisms in the central nervous system, potentially aiding in research on neurological conditions (Barrio et al., 1996).
Enzymatic and Biochemical Studies
- Effects on L-Amino Acid Oxidase Activity : The impact of methylated derivatives of L-tyrosine, including α-methyl-L-tyrosine, on L-amino acid oxidase activity has been investigated. These studies are significant in understanding the biological activity of L-amino acid oxidase, which has implications in cell apoptosis and antibacterial properties. Such research can contribute to the development of diagnostic and therapeutic strategies in oncology (Pająk, 2020).
Chemical Synthesis and Industrial Applications
- Fluorination and Synthesis of Derivatives : Research on the selectivity of elemental fluorine towards L-tyrosine and L-α-methyltyrosine in acidic media has been conducted. This research is important for the synthesis of fluorinated tyrosine derivatives, which are useful tracers for medical imaging with positron emission tomography. The development of efficient synthesis methods for these derivatives is critical for their application in medical diagnostics (Vasdev et al., 2001).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946503 | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-l-tyrosine | |
CAS RN |
2370-57-2 | |
| Record name | Methyl-3-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)






